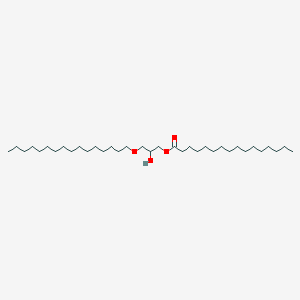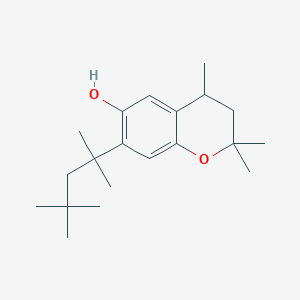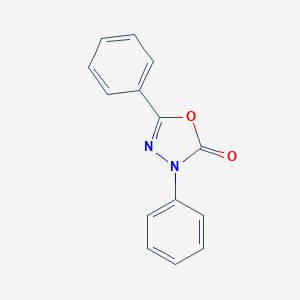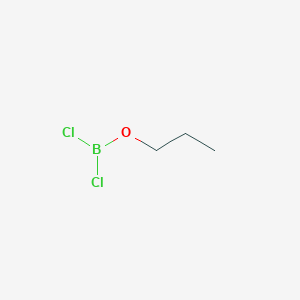
Dichloro-(n-propoxy)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro-(n-propoxy)borane, also known as DCPB, is a boron-containing compound that has gained attention in scientific research due to its unique properties and potential applications. DCPB is a colorless liquid that is soluble in many organic solvents and is stable under normal conditions.
Wirkmechanismus
The mechanism of action of Dichloro-(n-propoxy)borane is not fully understood, but it is believed to involve the interaction of the boron atom with other molecules. Boron atoms have a unique ability to form stable three-center, two-electron bonds, which can influence the reactivity of nearby functional groups. Dichloro-(n-propoxy)borane has been shown to react with a variety of organic compounds, including alcohols, amines, and carboxylic acids, through the formation of boron-oxygen or boron-nitrogen bonds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Dichloro-(n-propoxy)borane. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. Dichloro-(n-propoxy)borane has been used in animal studies as a potential treatment for certain types of cancer, but its efficacy and safety in humans have not been established.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dichloro-(n-propoxy)borane in lab experiments is its stability and ease of handling. It can be stored and transported without special precautions and is not highly reactive under normal conditions. Additionally, Dichloro-(n-propoxy)borane is relatively inexpensive compared to other boron-containing compounds. However, one limitation of using Dichloro-(n-propoxy)borane is its limited solubility in water, which can make it challenging to use in aqueous reactions. Additionally, the formation of hydrogen chloride gas during the synthesis of Dichloro-(n-propoxy)borane can pose a safety hazard if not properly handled.
Zukünftige Richtungen
There are several potential future directions for research on Dichloro-(n-propoxy)borane. One area of interest is the development of new synthetic methods for Dichloro-(n-propoxy)borane that are more efficient and environmentally friendly. Additionally, further investigation into the mechanism of action of Dichloro-(n-propoxy)borane could lead to the development of new boron-containing compounds with unique properties. Finally, the potential applications of Dichloro-(n-propoxy)borane in fuel additives and other industrial processes warrant further exploration.
Synthesemethoden
Dichloro-(n-propoxy)borane can be synthesized through the reaction of boron trichloride with n-propanol in the presence of a catalyst such as aluminum chloride. The reaction produces Dichloro-(n-propoxy)borane as well as hydrogen chloride gas. The resulting product can be purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Dichloro-(n-propoxy)borane has been studied for its potential applications in organic synthesis, polymer chemistry, and material science. It has been used as a reagent in the preparation of various organic compounds, including esters, amides, and ethers. Dichloro-(n-propoxy)borane has also been used as a crosslinking agent in the synthesis of polymers and as a precursor for boron-containing ceramics. Additionally, Dichloro-(n-propoxy)borane has been investigated as a potential fuel additive due to its ability to increase the octane rating of gasoline.
Eigenschaften
CAS-Nummer |
16339-29-0 |
|---|---|
Produktname |
Dichloro-(n-propoxy)borane |
Molekularformel |
C3H7BCl2O |
Molekulargewicht |
140.8 g/mol |
IUPAC-Name |
dichloro(propoxy)borane |
InChI |
InChI=1S/C3H7BCl2O/c1-2-3-7-4(5)6/h2-3H2,1H3 |
InChI-Schlüssel |
QWVQQYHJHJJBAG-UHFFFAOYSA-N |
SMILES |
B(OCCC)(Cl)Cl |
Kanonische SMILES |
B(OCCC)(Cl)Cl |
Andere CAS-Nummern |
16339-29-0 |
Synonyme |
Dichloro-(n-propoxy)borane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



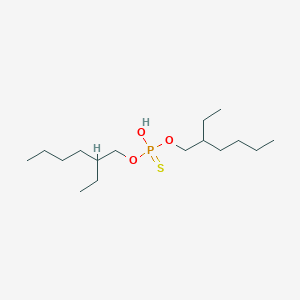
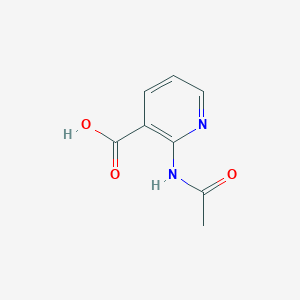
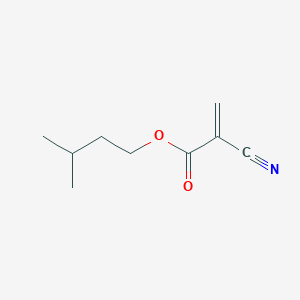
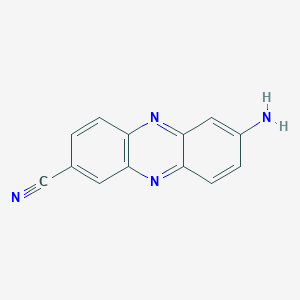
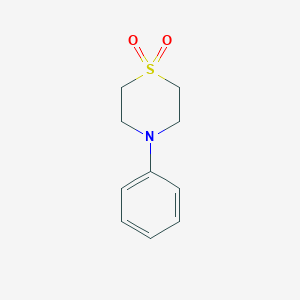
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)




